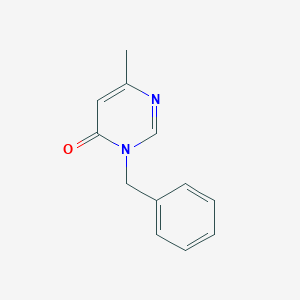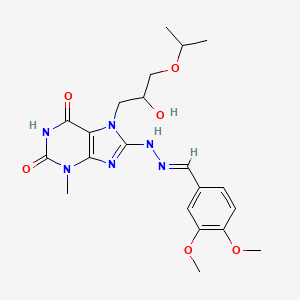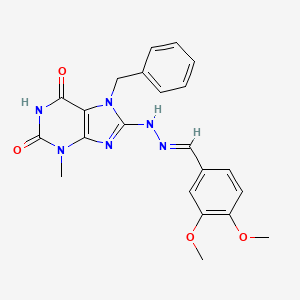![molecular formula C21H22N4O3 B6431634 N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide CAS No. 180403-54-7](/img/structure/B6431634.png)
N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them valuable in various scientific applications, particularly in the field of fluorescent probes and sensors. This compound is specifically designed to act as a fluorescent chemosensor, with high selectivity and sensitivity for detecting metal ions such as copper (Cu²⁺) in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized using methods such as the Pechmann condensation, Perkin reaction, or Knoevenagel condensation.
Functionalization: The 7-position of the coumarin core is functionalized with a diethylamino group, and the 3-position is modified with a carboximidoyl group.
Coupling with Benzohydrazide: The final step involves coupling the functionalized coumarin with benzohydrazide under appropriate reaction conditions, such as using a suitable solvent and catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the fluorescence properties.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while substitution reactions can produce a variety of substituted coumarin compounds .
Scientific Research Applications
N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide has several scientific research applications:
Fluorescent Chemosensors: It is used as a fluorescent probe for detecting metal ions, particularly copper (Cu²⁺), in environmental and biological samples.
Biological Imaging: The compound’s strong fluorescence makes it suitable for imaging applications in biological systems, such as live cell imaging.
Medicinal Chemistry: Coumarin derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industrial Applications: The compound can be used in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide exerts its effects involves intramolecular charge transfer (ICT). The diethylamino group at the 7-position acts as an electron donor, while the carboximidoyl group at the 3-position acts as an electron acceptor. This ICT mechanism is responsible for the compound’s strong fluorescence properties. When the compound interacts with metal ions such as copper (Cu²⁺), the fluorescence is quenched, allowing for the detection of these ions .
Comparison with Similar Compounds
Similar Compounds
N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin-based fluorescent probe with similar properties.
N’-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide: A related compound with a pyridine moiety instead of benzohydrazide.
Uniqueness
N’-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide is unique due to its high selectivity and sensitivity for detecting copper (Cu²⁺) ions. The specific functional groups and the intramolecular charge transfer mechanism contribute to its distinct fluorescence properties, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
N-[(Z)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(21(27)28-18(15)13-16)19(22)23-24-20(26)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOXBCRUOYYGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-BROMO-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B6431569.png)
![N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6431578.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B6431582.png)
![(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6431585.png)
![2-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B6431598.png)
![2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B6431610.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B6431617.png)

![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)naphthalene-1-carboxamide](/img/structure/B6431629.png)
![(E)-2-amino-1-((pyridin-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431643.png)
![3,5-dimethoxy-N-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431649.png)
![8-[(E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431653.png)
